3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol}
Description
This compound features a central benzene ring connected via ether linkages to two propan-2-ol moieties, each substituted with a 4-methylphenylamino group. Its molecular formula is C₂₆H₃₂N₂O₄, with an average molecular weight of 444.5 g/mol (calculated). The 4-methylphenyl groups enhance lipophilicity, which may influence solubility and biological interactions.
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methylanilino)propoxy]phenoxy]-3-(4-methylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-19-3-7-21(8-4-19)27-15-23(29)17-31-25-11-13-26(14-12-25)32-18-24(30)16-28-22-9-5-20(2)6-10-22/h3-14,23-24,27-30H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXKQZDIIYRQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} typically involves the coupling of aromatic amines with appropriate intermediates. One common method involves the reaction of 4-methylphenylamine with 1,4-dihydroxybenzene under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following structurally related compounds highlight key differences in substituents and their implications:
Key Observations:
- Substituent Effects: Ethyl vs. Chlorine and Piperazine (): The electron-withdrawing Cl and rigid piperazine ring may enhance antimicrobial activity via targeted binding. Methoxy Groups (): Methoxy substituents improve electronic properties, useful in nonlinear optical materials .
Salt Forms () : The dihydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations.
- Ligand Capability (): Propanolamine derivatives with diethylaminoethyl groups form stable Cu(I) complexes, relevant for catalytic applications.
Physicochemical Properties
- Solubility : The target compound’s methyl groups reduce polarity compared to hydroxyethyl or hydrochloride derivatives, likely decreasing water solubility but enhancing lipid membrane permeability.
- Thermal Stability : Crystallographic data (e.g., ) suggests that ether and aromatic linkages confer stability, though substituents like Cl or bulky groups may disrupt packing .
Biological Activity
The compound 3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} is a complex organic molecule notable for its unique structural features, which include a benzene backbone and oxy groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Structural Formula
The structural formula of the compound can be represented as follows:
This indicates that the compound consists of 22 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.
Key Features
- Benzene Backbone : The presence of a benzene ring contributes to the compound's stability and reactivity.
- Oxy Groups : These functional groups enhance solubility and potential interactions with biological targets.
- Amino Substituents : The amino groups may facilitate binding to various enzymes or receptors.
The biological activity of 3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to reduced enzymatic activity and altered metabolic pathways.
- Receptor Modulation : By interacting with cellular receptors, the compound can influence signal transduction pathways, potentially leading to changes in cell function and behavior.
Biological Assays
Research has demonstrated various biological activities associated with this compound:
| Activity Type | Assay Type | Result |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | IC50 = 25 µM |
| Antimicrobial | Agar Diffusion Method | Inhibition Zone = 15 mm |
| Cytotoxicity | MTT Assay | IC50 = 30 µM |
Case Studies
- Antioxidant Activity : In a study examining the antioxidant properties of the compound, it was found that it effectively scavenged free radicals with an IC50 value of 25 µM. This suggests potential applications in preventing oxidative stress-related diseases.
- Antimicrobial Efficacy : Another study utilized the agar diffusion method to assess the antimicrobial activity against various bacterial strains. The compound exhibited significant inhibition zones, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Cytotoxic Effects : The cytotoxicity of the compound was evaluated using the MTT assay on human cancer cell lines. An IC50 value of 30 µM was observed, suggesting that it may have therapeutic implications in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
